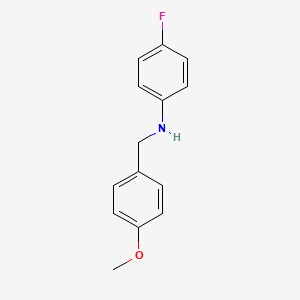

4-Fluoro-N-(4-methoxybenzyl)aniline

Description

The exact mass of the compound 4-Fluoro-N-(4-methoxybenzyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-N-(4-methoxybenzyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-N-(4-methoxybenzyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIXDRVRPADHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301249179 | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80143-71-1 | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80143-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301249179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-FLUOROPHENYL)-4-METHOXYBENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-Fluoro-N-(4-methoxybenzyl)aniline from 4-fluoroaniline

An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-(4-methoxybenzyl)aniline from 4-fluoroaniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-Fluoro-N-(4-methoxybenzyl)aniline, a key intermediate in pharmaceutical and materials science research. The core of this synthesis is the reductive amination of 4-fluoroaniline with 4-methoxybenzaldehyde. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol suitable for experienced researchers and drug development professionals. We will detail the reaction mechanism, provide a step-by-step experimental workflow, and outline rigorous purification and characterization techniques.

Introduction: Strategic Importance of N-Benzylated Fluoroanilines

Substituted N-benzylanilines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a fluorine atom, as in 4-fluoroaniline, is a common strategy to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates[1]. The 4-methoxybenzyl (PMB) group, in turn, serves not only as a crucial structural component but also as a potential protecting group that can be cleaved under specific oxidative conditions. The target molecule, 4-Fluoro-N-(4-methoxybenzyl)aniline, thus represents a versatile building block for the synthesis of complex molecular architectures.

The synthesis route described herein employs a direct reductive amination, a cornerstone reaction in C-N bond formation due to its efficiency and operational simplicity[2]. This one-pot procedure combines the formation of an imine intermediate with its immediate reduction, minimizing side reactions and simplifying the purification process[3][4].

The Chemistry of Reductive Amination

The transformation of 4-fluoroaniline and 4-methoxybenzaldehyde into the desired secondary amine proceeds via a two-stage mechanism within a single reaction vessel.

Mechanism of Action

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-fluoroaniline) on the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). This forms an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine undergoes spontaneous dehydration to yield a stable Schiff base, N-(4-methoxybenzylidene)-4-fluoroaniline. This step is often the rate-limiting step and can be accelerated by the presence of a mild acid catalyst or by removal of water.

-

Reduction: A mild reducing agent, in this case, sodium borohydride (NaBH₄), is introduced. The hydride (H⁻) from the borohydride selectively attacks the electrophilic carbon of the C=N double bond of the protonated imine (iminium ion), reducing it to the final secondary amine product.

The choice of sodium borohydride is critical. It is a chemoselective reducing agent, potent enough to reduce the imine but generally not reactive enough to reduce the starting aldehyde under the reaction conditions, thus preventing the formation of 4-methoxybenzyl alcohol as a significant byproduct[5][6]. This selectivity is a key advantage over more powerful reducing agents like lithium aluminum hydride.

Sources

- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

mechanism of Schiff base formation between 4-fluoroaniline and 4-methoxybenzaldehyde

An In-depth Technical Guide to the Mechanism of Schiff Base Formation Between 4-Fluoroaniline and 4-Methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis and mechanistic underpinnings of the Schiff base formation between 4-fluoroaniline and 4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a self-validating framework for understanding and executing this important chemical transformation.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] First reported by Hugo Schiff, these compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[2] Their versatile applications span numerous scientific domains, including medicinal chemistry, where they exhibit a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and antitumor properties, and materials science, where they are integral to the development of novel catalysts and coordination complexes.[1][2][3] The electronic and steric properties of a Schiff base can be finely tuned by selecting appropriately substituted amine and carbonyl precursors, making them highly valuable synthons in organic and medicinal chemistry.[3][4][5]

This guide focuses on the specific reaction between 4-fluoroaniline and 4-methoxybenzaldehyde, a classic example that illustrates the interplay of electronic substituent effects on a canonical organic reaction mechanism.

The Core Mechanism: An Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a Schiff base is a reversible, acid-catalyzed process that proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine product.[6][7] The reaction rate is highly dependent on the pH of the medium; optimal rates are typically achieved under weakly acidic conditions (pH 4-5).[6][8]

The Role of Acid Catalysis

Acid catalysis is crucial for accelerating the reaction, particularly the rate-determining dehydration step.[6][9] However, its concentration must be carefully controlled. At excessively low pH (high acid concentration), the amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt, which inhibits the initial addition step.[6][8] Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group and slowing the dehydration step.[8]

Step-by-Step Mechanistic Pathway

The reaction between 4-fluoroaniline and 4-methoxybenzaldehyde proceeds as follows:

-

Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 4-methoxybenzaldehyde by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the activated carbonyl carbon. This addition forms a protonated carbinolamine intermediate.

-

Proton Transfer: A solvent molecule or another base deprotonates the nitrogen atom to yield a neutral carbinolamine intermediate. This intermediate is typically unstable.[6][7]

-

Protonation of the Hydroxyl Group: The oxygen atom of the carbinolamine's hydroxyl group is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺).[6][8]

-

Dehydration (Rate-Determining Step): The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. This dehydration is generally the rate-limiting step of the reaction.[6]

-

Final Deprotonation: A water molecule or conjugate base removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final Schiff base product, N-(4-methoxybenzylidene)-4-fluoroaniline.[8][10]

Caption: Figure 1: Reaction Mechanism of Schiff Base Formation

Influence of Electronic Substituents

The specific substituents on the aromatic rings of both the aniline and benzaldehyde derivatives significantly modulate their reactivity.[3]

-

4-Fluoroaniline: The fluorine atom is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted aniline. This can slow the initial rate of nucleophilic attack.

-

4-Methoxybenzaldehyde: The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+R). It donates electron density to the aromatic ring, which slightly deactivates the carbonyl carbon towards nucleophilic attack. However, this electron-donating capability provides significant stabilization to the positively charged intermediates (like the iminium ion) and the final conjugated π-system of the Schiff base product.[5]

The interplay of these effects—the reduced nucleophilicity of the amine and the modulated electrophilicity of the aldehyde—determines the overall reaction kinetics.

Experimental Protocol: Synthesis and Characterization

This section provides a robust, validated protocol for the laboratory synthesis and subsequent characterization of N-(4-methoxybenzylidene)-4-fluoroaniline.

Synthesis Workflow

The synthesis follows a standard condensation reaction procedure, typically under reflux in an alcoholic solvent.

Caption: Figure 2: Experimental Workflow for Synthesis and Characterization

Step-by-Step Synthesis Methodology

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 25 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To the stirred solution, add an equimolar amount of 4-fluoroaniline (1.11 g, 10 mmol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7][11]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

-

Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

-

Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.

-

Purification: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.[1] Dry the purified crystals in a vacuum oven.

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The combination of the following spectroscopic techniques provides an unambiguous structural confirmation.

| Technique | Purpose | Expected Result for N-(4-methoxybenzylidene)-4-fluoroaniline |

| Melting Point | Purity Assessment | A sharp, defined melting point. |

| FT-IR Spectroscopy | Functional Group ID | Disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch around 1625 cm⁻¹.[12][13] |

| ¹H NMR Spectroscopy | Structural Elucidation | A characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.3-8.7 ppm.[2][12] Aromatic protons will appear as multiplets in the 6.9-7.9 ppm region. A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. |

| ¹³C NMR Spectroscopy | Carbon Skeleton ID | Appearance of the imine carbon signal around 160 ppm. Signals for aromatic carbons and the methoxy carbon (~55 ppm). |

| Mass Spectrometry | Molecular Weight | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product (C₁₄H₁₂FNO), confirming the elemental composition.[14] |

Conclusion

The formation of a Schiff base from 4-fluoroaniline and 4-methoxybenzaldehyde is a fundamentally important reaction that is governed by the principles of acid catalysis and nucleophilic addition-elimination. The electronic properties of the fluoro and methoxy substituents exert a predictable influence on the reaction kinetics and product stability. The experimental protocols detailed herein provide a reliable method for the synthesis and rigorous characterization of the resulting imine, establishing a self-validating workflow for researchers in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

-

Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? r/chemhelp. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

-

Lumen Learning. 21.4. Imine formation | Organic Chemistry II. [Link]

-

Der Pharma Chemica. (2016). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. [Link]

-

Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation. [Link]

-

HMU CPD. (2023). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

-

ResearchGate. (2018, October 10). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. [Link]

-

ACS Publications. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]

-

PubMed Central. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

-

International Journal of Recent Scientific Research. (2018). Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. [Link]

-

Al-Mustansiriyah Journal of Science. (2017). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]

-

Journal of Emerging Technologies and Innovative Research. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. [Link]

-

National Institutes of Health. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

-

Springer. (2017). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. [Link]

-

ResearchGate. (2015). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. [Link]

-

ACS Publications. (2024). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance. Langmuir. [Link]

-

National Institutes of Health. (2022, December 2). Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. [Link]

-

PeerJ. (2019, May 7). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. [Link]

Sources

- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 2. jetir.org [jetir.org]

- 3. jocpr.com [jocpr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of N-Aryl Benzylamines

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of N-aryl benzylamines, a class of compounds with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental methodologies, and the influence of molecular structure on NMR parameters. By elucidating the causal relationships between chemical structure and spectral features, this guide aims to serve as an authoritative resource for the characterization of N-aryl benzylamines.

Introduction: The Structural Significance of N-Aryl Benzylamines

N-aryl benzylamines constitute a core structural motif in a multitude of biologically active molecules and functional materials. Their conformational flexibility and the electronic interplay between the two aromatic rings and the amine linker are critical to their function. NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of these molecules in solution, providing precise information about their atomic connectivity, stereochemistry, and dynamic behavior. A thorough understanding of their ¹H and ¹³C NMR spectra is therefore essential for unambiguous characterization, purity assessment, and for drawing meaningful structure-activity relationships.

This guide will delve into the characteristic chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra of N-aryl benzylamines, supported by tabulated data and detailed interpretations. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is provided.

Deciphering the ¹H NMR Spectrum of N-Aryl Benzylamines

The ¹H NMR spectrum of an N-aryl benzylamine is rich with information, with distinct regions corresponding to the aromatic protons, the benzylic methylene protons, and the N-H proton. The chemical shifts and multiplicities of these signals are highly sensitive to the electronic environment and the presence of substituents on either aromatic ring.

The Aromatic Region (δ 6.5-7.5 ppm)

The aromatic protons of both the N-aryl and benzyl groups typically resonate in the region of δ 6.5-7.5 ppm. The signals are often complex multiplets due to spin-spin coupling between adjacent protons. The electron-donating nature of the nitrogen atom generally shields the protons on the N-aryl ring, causing them to appear at a relatively higher field (lower ppm) compared to the protons on the benzyl ring.[1][2]

-

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on either ring will cause an upfield shift (shielding) of the ortho and para protons, while electron-withdrawing groups (e.g., -NO₂, -Cl) will induce a downfield shift (deshielding).[1][2] This predictable electronic influence is a powerful tool for assigning specific aromatic signals.

The Benzylic Methylene Protons (CH₂) (δ ~4.3 ppm)

The two protons of the benzylic methylene group are chemically equivalent in an achiral solvent and typically appear as a sharp singlet around δ 4.3 ppm.[3][4][5] Their chemical shift is influenced by the electronegativity of the adjacent nitrogen atom and the magnetic anisotropy of the two aromatic rings.

-

Coupling to N-H: In some cases, coupling between the benzylic protons and the N-H proton can be observed, resulting in a doublet. However, this coupling is often not resolved due to rapid proton exchange or quadrupolar broadening from the ¹⁴N nucleus.

The Amine Proton (N-H) (δ ~4.0 ppm, broad)

The chemical shift of the N-H proton is highly variable and its signal is often broad.[1] Its position is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. In many spectra, the N-H signal appears as a broad singlet around δ 4.0 ppm.[3] The broadening is a consequence of quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange with residual water or other protic species in the solvent.

Unveiling the ¹³C NMR Spectrum of N-Aryl Benzylamines

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of N-aryl benzylamines. With proton decoupling, each unique carbon atom gives rise to a single sharp peak, making the spectrum relatively simple to interpret.

The Aromatic Region (δ 110-150 ppm)

The aromatic carbons resonate in the downfield region of the spectrum. The carbon atoms directly attached to the nitrogen (ipso-carbons) are significantly influenced by its electronegativity and resonance effects.

-

C-N Carbons: The ipso-carbon of the N-aryl ring typically appears around δ 148 ppm, while the ipso-carbon of the benzyl group is found further upfield.[3][5]

-

Substituent Effects: As with ¹H NMR, the chemical shifts of the aromatic carbons are sensitive to the electronic nature of any substituents.[3] Electron-donating groups will shield the ortho and para carbons, shifting their signals to a higher field. Conversely, electron-withdrawing groups will deshield these carbons, resulting in a downfield shift.

The Benzylic Methylene Carbon (CH₂) (δ ~48 ppm)

The benzylic methylene carbon gives a characteristic signal at approximately δ 48 ppm.[3][4][5] This chemical shift is a reliable indicator of the presence of the N-CH₂-Ar moiety.

Tabulated NMR Data for N-Aryl Benzylamines

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for N-benzylaniline and some of its derivatives, providing a valuable reference for spectral interpretation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected N-Aryl Benzylamines in CDCl₃

| Compound | Ar-H (benzyl) | Ar-H (N-aryl) | CH₂ | N-H | Other |

| N-Benzylaniline | 7.44-7.26 (m, 5H) | 7.22 (t, 2H), 6.76 (t, 1H), 6.68 (d, 2H) | 4.38 (s, 2H) | 4.06 (br s, 1H) | |

| N-Benzyl-4-methylaniline | 7.44-7.32 (m, 5H) | 7.05 (d, 2H), 6.69 (d, 2H) | 4.36 (s, 2H) | 4.04 (br s, 1H) | 2.30 (s, 3H, CH₃) |

| N-(4-Methoxybenzyl)aniline | 7.16-7.14 (d, 2H) | 7.07-7.03 (dd, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H) | 4.10 (s, 2H) | - | 3.65 (s, 3H, OCH₃) |

| N-(4-Bromobenzyl)aniline | 7.56-7.53 (d, 2H) | 7.29 (m, 4H), 6.85-6.81 (t, 1H), 6.70-6.68 (d, 2H) | 4.37 (s, 2H) | - |

Data compiled from multiple sources.[3][4]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected N-Aryl Benzylamines in CDCl₃

| Compound | Ar-C (benzyl) | Ar-C (N-aryl) | CH₂ | Other |

| N-Benzylaniline | 139.5 (C), 128.6, 127.5, 127.2 (CH) | 148.2 (C), 129.3, 117.6, 112.9 (CH) | 48.4 | |

| N-Benzyl-4-methylaniline | 139.6 (C), 128.6, 127.6, 127.2 (CH) | 145.8, 126.9 (C), 129.8, 113.2 (CH) | 48.8 | 20.4 (CH₃) |

| N-(4-Methoxybenzyl)aniline | 131.1 (C), 128.4 (CH) | 158.5, 147.9 (C), 128.9, 117.1, 113.6, 112.5 (CH) | 47.4 | 54.9 (OCH₃) |

| N-(4-Bromobenzyl)aniline | 138.1, 120.5 (C), 131.3, 128.6 (CH) | 147.4 (C), 128.9, 117.4, 112.5 (CH) | 47.2 |

Data compiled from multiple sources.[3][4]

Experimental Protocol for High-Quality NMR Data Acquisition

The following protocol outlines a robust methodology for the preparation and NMR analysis of N-aryl benzylamines. Adherence to these steps will ensure the acquisition of high-resolution, artifact-free spectra suitable for detailed structural analysis.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for N-aryl benzylamines. It is a good solvent for this class of compounds and has minimal overlapping signals in the regions of interest. For studies involving hydrogen bonding or variable temperature experiments, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be more appropriate.

-

Concentration: Prepare a solution of approximately 5-10 mg of the N-aryl benzylamine in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (δ = 0.00 ppm).

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥300 MHz) is recommended for achieving good spectral dispersion, especially in the aromatic region.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and high resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: For a sample of the recommended concentration, 8-16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁) is necessary.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the general structure of N-aryl benzylamines and the key through-bond correlations that are fundamental to interpreting their NMR spectra.

Caption: General structure of an N-aryl benzylamine.

Caption: Key ¹H-¹H and ¹H-¹³C NMR correlations in N-aryl benzylamines.

Conclusion

The ¹H and ¹³C NMR spectra of N-aryl benzylamines provide a wealth of structural information that is indispensable for their characterization. By understanding the typical chemical shift ranges, the influence of substituents, and by following a robust experimental protocol, researchers can confidently and accurately elucidate the structures of these important molecules. This guide serves as a foundational resource to aid in the interpretation of NMR data and to facilitate the seamless integration of this powerful analytical technique into the research and development workflow.

References

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- Supplementary Information for "Metal-Free Hydroboration of Imines Catalyzed by n-Butyllithium and Lithium Anilides". Royal Society of Chemistry.

- Supporting Information for "Ruthenium-Catalyzed Reductive Amination of Aldehydes with Amines using Dihydrogen Generated in Situ

- ¹H NMR Spectroscopy. University of Regensburg.

- Chemical shifts. University of Regensburg.

- Chapter 5: Acquiring ¹H and ¹³C Spectra. Royal Society of Chemistry.

- A User Guide to Modern NMR Experiments. University of Oxford.

Sources

The 4-Methoxybenzyl Group: A Strategic Asset in Modern Organic Synthesis

A Senior Application Scientist's Guide to Mastering the MPM/PMB Protecting Group

In the intricate chess game of complex molecule synthesis, the strategic deployment and removal of protecting groups are paramount to achieving the desired outcome. Among the arsenal of available tactics, the 4-methoxybenzyl (MPB or PMB) group has emerged as a versatile and reliable piece, prized for its unique combination of stability and selective lability. This guide provides an in-depth exploration of the MPM group, offering not just protocols, but the underlying chemical principles and field-proven insights essential for its masterful application in research and development.

The Strategic Value of the 4-Methoxybenzyl Ether

The MPM group is a derivative of the more common benzyl (Bn) protecting group. The critical distinction lies in the electron-donating methoxy group at the para position of the benzene ring. This seemingly minor modification has profound consequences on the group's reactivity, rendering it significantly more susceptible to oxidative cleavage while retaining stability under a range of other conditions.[1][2] This unique reactivity profile is the cornerstone of its utility, enabling orthogonal deprotection strategies in the presence of other protecting groups like benzyl ethers, silyl ethers, and acetals.[1][3]

The MPM group is predominantly used for the protection of alcohols and phenols, but its application extends to amines, amides, carboxylic acids, and thiols.[1][4][5] Its stability under basic and many acidic conditions makes it a robust choice for multi-step synthetic sequences.[2][4]

Protection Methodologies: Establishing the MPM Shield

The introduction of the MPM group is typically achieved through a Williamson ether synthesis, where an alkoxide, generated from the alcohol with a suitable base, undergoes a nucleophilic substitution with 4-methoxybenzyl chloride (MPM-Cl or PMB-Cl) or bromide.[1]

Core Protocol: MPM Protection of a Primary Alcohol

-

Alkoxide Formation: To a solution of the alcohol in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portionwise at 0 °C. The reaction is allowed to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

-

Nucleophilic Substitution: A solution of 4-methoxybenzyl chloride (MPM-Cl) in the reaction solvent is then added dropwise to the alkoxide solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

| Parameter | Typical Conditions | Causality and Considerations |

| Base | NaH, KH, n-BuLi | The choice of base depends on the acidity of the alcohol and the presence of other functional groups. NaH is a common and effective choice for most alcohols. |

| Solvent | THF, DMF, DMSO | Anhydrous conditions are crucial to prevent quenching of the base and alkoxide. DMF and DMSO can accelerate SN2 reactions. |

| Reagent | MPM-Cl, MPM-Br | 4-methoxybenzyl chloride is commercially available but can be lachrymatory and should be handled with care.[5][6] It can be prepared from 4-methoxybenzyl alcohol.[5] |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction of the base with the alcohol. |

For substrates that are sensitive to basic conditions, an alternative method involves the use of 4-methoxybenzyl trichloroacetimidate in the presence of a catalytic amount of a Lewis or Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or scandium(III) triflate.[7][8]

Deprotection Strategies: The Art of Selective Cleavage

The most common and highly selective method for MPM ether cleavage is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][8][9] This reaction proceeds under neutral and mild conditions, typically in a chlorinated solvent like dichloromethane (DCM) with the presence of a small amount of water.[9][10]

The mechanism involves a single-electron transfer (SET) from the electron-rich MPM ether to DDQ, forming a charge-transfer complex.[1][8] This is followed by the formation of a stabilized benzylic cation, which is then trapped by water to form a hemiacetal. The hemiacetal subsequently decomposes to release the free alcohol and 4-methoxybenzaldehyde as a byproduct.[1]

Core Protocol: DDQ-Mediated Deprotection

-

Reaction Setup: The MPM-protected substrate is dissolved in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

-

Reagent Addition: DDQ (1.1-1.5 equivalents) is added to the solution at room temperature. The reaction mixture typically turns dark green or brown.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of celite to remove the reduced DDQ (DDHQ). The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to separate the desired alcohol from the 4-methoxybenzaldehyde byproduct.

Orthogonality in Action: The mildness of DDQ cleavage allows for the selective deprotection of MPM ethers in the presence of numerous other protecting groups, including:

Other oxidative reagents such as ceric ammonium nitrate (CAN) can also be employed for MPM ether cleavage.[11][12] The reactivity order for oxidative cleavage is generally dimethoxybenzyl (DMB) > MPM > Bn, allowing for sequential deprotection strategies.[8][10]

While more stable to acid than acetals, MPM ethers can be cleaved under acidic conditions, often more readily than benzyl ethers.[1] This is again due to the electron-donating methoxy group, which stabilizes the benzylic carbocation intermediate. Reagents such as trifluoroacetic acid (TFA) are effective for this purpose.[13][14]

| Deprotection Method | Reagents | Key Advantages | Considerations |

| Oxidative | DDQ, CAN | High chemoselectivity; mild, neutral conditions; orthogonal to many other groups.[1][10] | Electron-rich substrates may also react; byproduct removal is necessary.[1] |

| Acidic | TFA, HCl, Lewis Acids | Effective and often rapid. | Less selective than oxidative cleavage; may affect other acid-labile groups. |

| Reductive | Na/NH₃, NaCNBH₃/BF₃·OEt₂ | Can be useful in specific contexts.[15][16] | Harsh conditions; not as commonly used as oxidative methods. |

| Other | Acetic Acid, CBr₄/MeOH | Niche applications and specific selectivities.[11][17] | May require elevated temperatures or specific substrates. |

The MPM Group in the Protection of Other Functionalities

While most prominently used for hydroxyl groups, the versatility of the MPM group extends to other key functional groups in organic synthesis.

-

Amines: The MPM group can protect primary and secondary amines, forming N-MPM derivatives. The stability and cleavage conditions are analogous to those for MPM ethers, providing an alternative to the N-Bn group.[2]

-

Carboxylic Acids: Carboxylic acids can be protected as their 4-methoxybenzyl esters.[4] These esters exhibit good stability under many reaction conditions and can be cleaved by methods orthogonal to other ester groups, such as base-mediated hydrolysis for methyl or ethyl esters.[4] Cleavage can be achieved under acidic conditions (e.g., TFA) or through oxidative methods, although the latter is less common for MPM esters compared to MPM ethers.[4]

Conclusion: A Cornerstone of Modern Synthetic Strategy

The 4-methoxybenzyl group is more than just a protecting group; it is a strategic tool that offers a unique set of advantages to the synthetic chemist. Its robustness, coupled with the ability to be cleaved under exceptionally mild and selective oxidative conditions, provides a level of orthogonal control that is indispensable in the synthesis of complex natural products and pharmaceuticals. Understanding the causality behind its reactivity and mastering the various protocols for its installation and removal are essential skills for any researcher, scientist, or drug development professional seeking to navigate the challenges of modern organic synthesis with precision and efficiency.

References

-

Hodgetts, K. J., & Wallace, T. W. (1994). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8), 1151-1155. [Link]

-

Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5), 761-770. [Link]

-

Gamble, J. T., et al. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 19(9), 14114-14144. [Link]

-

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621-5624. [Link]

-

Srikrishna, A., et al. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(17), 5571-5573. [Link]

-

Reddy, B. M., & Reddy, P. N. (2004). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Synthetic Communications, 34(19), 3565-3570. [Link]

-

Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555. [Link]

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). 1,2-Dichloro-4,5-dicyanobenzoquinone as a very mild and selective reagent for cleavage of p-methoxybenzyl ethers. Tetrahedron Letters, 23(8), 885-888. [Link]

-

SynArchive. Protection of Alcohol by Ether - 4-Methoxybenzyl ether (PMB). [Link]

-

Szarek, W. A., et al. (2004). Selective ortho-cleavage of methoxymethyl- and 4-methoxybenzyl ethers. Tetrahedron Letters, 45(31), 5931-5933. [Link]

-

Katritzky, A. R., et al. (2005). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. [Link]

-

Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

-

University of Calgary. Alcohol Protecting Groups. [Link]

-

Srikrishna, A., et al. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(17), 5571–5573. [Link]

-

Owen, D. R., & Kiessling, L. L. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(10), 1547-1550. [Link]

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

Organic Chemistry Portal. Protection of N- and O-Functional Groups. [Link]

-

van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8432-8442. [Link]

-

Dudley, G. B., et al. (2005). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 70(23), 9354-9365. [Link]

-

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621-5624. [Link]

-

University of Liverpool. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

-

ResearchGate. (2019). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). [Link]

-

Gaunt, M. J., et al. (2003). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Tetrahedron Letters, 44(10), 2129-2132. [Link]

-

Oikawa, Y., et al. (1984). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 40(13), 2417-2422. [Link]

-

Fiveable. p-methoxybenzyl (pmb) Definition. [Link]

-

UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Link]

-

YouTube. (2021). Organic Chemistry - DDQ Deprotection Mechanism. [Link]

-

Ilangovan, A., et al. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(31), 12727-12735. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-(4-methoxybenzyl)aniline

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-N-(4-methoxybenzyl)aniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural, physical, and spectroscopic characteristics of the molecule. It offers not only established data but also detailed, field-proven experimental protocols for the determination of these properties, explaining the causality behind methodological choices. The guide is structured to serve as a practical reference, integrating theoretical understanding with actionable laboratory procedures, thereby upholding the highest standards of scientific integrity and utility.

Introduction and Molecular Identity

4-Fluoro-N-(4-methoxybenzyl)aniline is a secondary amine derivative of aniline. It features a 4-fluorophenyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. This molecular architecture makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, while the methoxybenzyl group offers further opportunities for chemical modification.

It is crucial to distinguish this compound, a secondary amine (C-N bond), from its imine analogue, N-(4-Methoxybenzylidene)-4-fluoroaniline (C=N bond), which possesses different chemical and physical properties. This guide focuses exclusively on the secondary amine.

Caption: Molecular structure of 4-Fluoro-N-(4-methoxybenzyl)aniline.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 4-Fluoro-N-(4-methoxybenzyl)aniline | - |

| CAS Number | 80143-71-1 | [1] |

| Molecular Formula | C₁₄H₁₄FNO | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | - |

Core Physicochemical Properties

The utility of a chemical entity in research and development is fundamentally governed by its physicochemical properties. These parameters influence its reactivity, solubility, formulation, and biological interactions.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | [2] |

| Appearance | White | Visual Inspection | [2] |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Water Solubility | Low | Qualitative | [2] |

| LogP (Octanol/Water) | ~3.4 (Predicted) | Computational | - |

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[3]

Significance in Research

In synthesis, the melting point serves as a primary, rapid checkpoint for assessing the success of a purification step (e.g., recrystallization). For drug development, it influences formulation strategies and stability, as compounds with lower melting points may present challenges such as polymorphism and lower thermal stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the definitive method for accurately measuring the melting point range of a solid organic compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.[4]

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rapid Scan (Optional): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Begin heating at a slow, controlled rate (1-2 °C per minute) when the temperature is ~15-20 °C below the approximate melting point.[3]

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Record the temperature (T₂) when the entire sample has turned into a clear liquid.[6]

-

-

Reporting:

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in duplicate or triplicate to ensure consistency.

-

Caption: Workflow for experimental melting point determination.

Solubility and Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical descriptors in drug discovery. It is quantified by the partition coefficient (P) or its logarithm (LogP), which measures the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase.[7]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

LogP < 0: Compound is predominantly hydrophilic.

-

LogP > 0: Compound is predominantly lipophilic.[8]

-

LogP > 5: Often associated with poor aqueous solubility and potential for non-specific toxicity.[9]

The predicted LogP of ~3.4 for 4-Fluoro-N-(4-methoxybenzyl)aniline suggests it is a lipophilic molecule with low water solubility but good solubility in many organic solvents.

Significance in Research

LogP profoundly impacts Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A well-balanced LogP is often required for oral bioavailability, allowing the drug to dissolve in the gut (aqueous) and permeate biological membranes (lipid). In synthesis, LogP guides the choice of solvents for reactions and purifications (e.g., solvent extraction, chromatography).

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most widely accepted method for measuring LogP, suitable for a broad range of solutes.[7]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After reaching equilibrium through agitation, the phases are separated, and the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC.[10]

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water (or pH 7.4 buffer) and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-Fluoro-N-(4-methoxybenzyl)aniline in the n-octanol phase at a known concentration.

-

-

Partitioning:

-

Combine a precise volume of the stock solution with a precise volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol ([C]ₒ) and aqueous ([C]ₐ) phases using a suitable analytical technique (e.g., HPLC-UV). A calibration curve must be prepared for quantification.

-

-

Calculation:

-

Calculate the partition coefficient: P = [C]ₒ / [C]ₐ.

-

Calculate LogP: LogP = log₁₀(P).

-

Caption: Workflow for Shake-Flask LogP determination.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, confirming identity, structure, and the presence of specific functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands for 4-Fluoro-N-(4-methoxybenzyl)aniline:

-

~3400 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from -CH₂- and -OCH₃ groups).

-

~1610, 1510 cm⁻¹ (strong): Aromatic C=C ring stretching.

-

~1250 cm⁻¹ (strong): Aryl C-O stretch (from methoxy group).

-

~1220 cm⁻¹ (strong): Aryl C-F stretch.

This method is rapid and avoids interference from mulling agents or solvents.[11]

-

Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Application: Place one drop of the resulting solution onto the surface of a single, clean salt plate (NaCl or KBr).[11]

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Optimization: If peaks are too intense, clean the plate and use a more dilute solution. If peaks are too weak, add another drop of the solution and re-dry.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted):

-

~7.2 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring, ortho to the -CH₂- group.

-

~6.9 ppm (d, 2H): Aromatic protons on the methoxybenzyl ring, meta to the -CH₂- group.

-

~6.8-7.0 ppm (m, 4H): Aromatic protons on the 4-fluorophenyl ring, exhibiting complex splitting due to H-H and H-F coupling.

-

~4.3 ppm (s, 2H): Methylene protons (-CH₂-). The singlet may show broadening due to coupling with the N-H proton.

-

~4.0 ppm (broad s, 1H): Amine proton (N-H). Its chemical shift is variable and depends on concentration and solvent.

-

~3.8 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

-

-

¹³C NMR (Predicted):

-

~160-155 ppm (d, J≈240 Hz): Carbon attached to fluorine (C-F).

-

~159 ppm (s): Aromatic carbon attached to the methoxy group.

-

~145 ppm (s): Aromatic carbon attached to nitrogen (on the fluoroaniline ring).

-

~130 ppm (s): Aromatic carbon ipso to the -CH₂- group.

-

~115-130 ppm (m): Remaining aromatic carbons.

-

~55 ppm (s): Methoxy carbon (-OCH₃).

-

~48 ppm (s): Methylene carbon (-CH₂-).

-

Safety and Handling

Based on safety data for the compound and its analogues, 4-Fluoro-N-(4-methoxybenzyl)aniline should be handled with appropriate care.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][12]

-

Precautionary Measures:

Conclusion

4-Fluoro-N-(4-methoxybenzyl)aniline is a lipophilic solid compound with distinct spectroscopic features that confirm its molecular structure. Its physicochemical profile, characterized by low aqueous solubility and specific functional groups, makes it a versatile building block for synthetic chemistry. The experimental protocols detailed in this guide provide a robust framework for researchers to verify its properties, assess its purity, and make informed decisions regarding its use in reaction design, purification, and formulation for further research and development.

References

-

University of Calgary. (n.d.). Melting point. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Science Resource Center. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]

-

Supplementary Information. (n.d.). [No Title Available]. Retrieved from [Link]

-

[No Source Title]. (n.d.). Table of Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-fluoro-2-methoxy-aniline | Drug Information. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Fluoro aniline, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Theoretical Calculation of Molecular Orbitals in Fluorinated Anilines

Abstract: The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, profoundly influencing their metabolic stability, binding affinity, and overall efficacy.[1][2][3] Anilines, a common scaffold in medicinal chemistry, are frequently fluorinated to modulate their electronic properties. A deep understanding of these modifications at a quantum mechanical level is crucial for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the quantum chemical study of fluorinated anilines, with a focus on their molecular orbitals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict and understand the behavior of these important molecules.

Introduction: The Significance of Fluorinated Anilines in Drug Discovery

Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, make it a powerful tool in medicinal chemistry.[1][2] When introduced into an aniline ring, fluorine atoms can significantly alter the molecule's electronic structure, lipophilicity, and metabolic stability.[1][3] These changes can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The study of fluorinated anilines is therefore of great interest in the development of new therapeutics across various disease areas, including oncology and infectious diseases.[4][5][6]

Understanding the impact of fluorination on the molecular orbitals (MOs) of anilines is fundamental to predicting their reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's electron-donating and electron-accepting capabilities, respectively.[7] The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.[7][8]

This guide will delve into the core computational methodologies for accurately calculating the molecular orbitals of fluorinated anilines, providing both the theoretical background and practical, step-by-step protocols.

Core Computational Methodologies

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of molecules. For fluorinated anilines, Density Functional Theory (DFT) has emerged as the most widely used and reliable method, striking an effective balance between computational cost and accuracy.[7][9]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results comparable to more demanding methods like Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory.

For studies on substituted anilines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[9][10][11] It combines the strengths of both Hartree-Fock theory and DFT, delivering robust predictions of molecular geometries, vibrational frequencies, and electronic properties.[9]

Choosing the Right Basis Set

The basis set is a set of mathematical functions used to describe the shape of the atomic orbitals. The choice of basis set is critical for obtaining accurate results. For molecules containing fluorine, it is essential to use basis sets that can adequately describe the diffuse nature of fluorine's valence electrons and the polarization of its electron cloud.

Pople-style basis sets, such as 6-311++G(d,p) , are widely used and have been shown to yield reliable results for fluorinated anilines.[9][10]

-

6-311G : A triple-zeta basis set, providing a more flexible description of the valence electrons than smaller basis sets.

-

++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak interactions.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding in three-dimensional space.

For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , can be employed, though they come with a higher computational cost.[12]

The Impact of Fluorination on Molecular Orbitals

The position and number of fluorine substituents on the aniline ring have a profound effect on the energies and distributions of the molecular orbitals.

Inductive and Resonance Effects

Fluorine exerts a strong electron-withdrawing inductive effect (σ-withdrawal) due to its high electronegativity. This generally leads to a stabilization (lowering of energy) of all molecular orbitals. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the aromatic ring (π-donation). The interplay of these two opposing effects determines the overall electronic character of the molecule.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO is typically a π-orbital with significant contribution from the aniline nitrogen's lone pair and the aromatic ring. The LUMO is generally a π*-antibonding orbital of the benzene ring.[13]

-

Effect on HOMO: The strong inductive effect of fluorine tends to lower the energy of the HOMO, making the molecule less prone to oxidation.

-

Effect on LUMO: The LUMO energy is also lowered, increasing the molecule's electron affinity.

-

The HOMO-LUMO Gap: The net effect on the HOMO-LUMO gap depends on the relative stabilization of the two orbitals. Generally, fluorination tends to increase the HOMO-LUMO gap, leading to greater chemical stability.[8]

The following diagram illustrates the general workflow for calculating and analyzing the molecular orbitals of fluorinated anilines.

Caption: Computational workflow for analyzing fluorinated anilines.

Practical Guide: Step-by-Step Protocol

This section provides a detailed protocol for performing a theoretical calculation of the molecular orbitals of 4-fluoroaniline using the Gaussian software package.[14][15]

Experimental Protocol: Calculation of 4-Fluoroaniline

Objective: To calculate the optimized geometry, vibrational frequencies, and molecular orbitals of 4-fluoroaniline.

Software: Gaussian 16[15]

Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

Step 1: Input File Preparation

Create a text file named 4-fluoroaniline.com with the following content:

-

%nprocshared=4 and %mem=4GB: Specifies the number of processors and memory to be used.

-

%chk=4-fluoroaniline.chk: Creates a checkpoint file for saving the calculation results.

-

#p B3LYP/6-311++G(d,p) Opt Freq Pop=Reg: This is the route section.

-

B3LYP/6-311++G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum.

-

Pop=Reg: Requests the printing of the molecular orbitals.

-

-

4-fluoroaniline: A descriptive title.

-

0 1: Specifies the charge (0) and spin multiplicity (1).

-

The subsequent lines define the initial atomic coordinates.

Step 2: Running the Calculation

Execute the calculation from the command line:

Step 3: Analyzing the Output

The results of the calculation will be in the 4-fluoroaniline.log file.

-

Optimized Geometry: Search for "Standard orientation" after the optimization is complete to find the final coordinates.

-

Vibrational Frequencies: Check for the absence of imaginary frequencies to confirm a true energy minimum.

-

Molecular Orbital Energies: Search for "Alpha Orbital Energies" to find the energies of the HOMO and LUMO. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

Data Presentation

The calculated HOMO and LUMO energies, and the resulting HOMO-LUMO gap for aniline and its mono-fluorinated isomers are summarized in the table below. These values are illustrative and would be populated from the output of the respective DFT calculations.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.52 | -0.25 | 5.27 |

| 2-Fluoroaniline | -5.68 | -0.41 | 5.27 |

| 3-Fluoroaniline | -5.71 | -0.43 | 5.28 |

| 4-Fluoroaniline | -5.61 | -0.38 | 5.23 |

Note: These are representative values. Actual calculated values may vary slightly depending on the specific computational setup.

The following diagram illustrates the relationship between the frontier molecular orbitals and key chemical reactivity descriptors.

Caption: Frontier molecular orbital relationships and their chemical implications.

Conclusion and Future Directions

The theoretical calculation of molecular orbitals provides invaluable insights into the electronic structure and reactivity of fluorinated anilines.[9] DFT methods, particularly with the B3LYP functional and Pople-style basis sets, offer a robust and efficient approach for these investigations. The understanding gained from these calculations can guide the rational design of novel drug candidates with improved properties.

Future research in this area will likely focus on:

-

More complex fluorination patterns: Investigating the effects of multiple fluorine substitutions on the aniline ring.

-

Solvent effects: Incorporating implicit or explicit solvent models to better simulate biological environments.

-

Excited state calculations: Using methods like Time-Dependent DFT (TD-DFT) to study the photophysical properties of these molecules.

-

Quantitative Structure-Activity Relationship (QSAR) studies: Correlating calculated molecular orbital properties with experimental biological activity to develop predictive models.

By integrating these advanced computational techniques, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile fluorinated aniline scaffold.

References

-

Silva, M. R., & Ferreira, M. A. A. (2007). Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. The Journal of Physical Chemistry B, 111(49), 13747–13755. [Link]

-

Rahman, M. M., et al. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv. [Link]

-

Rahman, M. M., et al. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Cambridge Open Engage. [Link]

-

Köse, E., & Bardak, F. (2019). THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. ResearchGate. [Link]

-

ResearchGate. (n.d.). Molecular orbital energy spacing, including HOMO–LUMO gap (HLG), for aniline and fluoroanilines. ResearchGate. [Link]

-

El-Mogazy, M. A., et al. (2017). DFT study of co- and homo-oligo(fluoro-substituted aniline)s as ambipolar materials. Journal of Molecular Modeling, 23(8), 245. [Link]

-

ResearchGate. (n.d.). DFT theoretical studies of anions of aniline and its several derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

-

Kessar, S. V., et al. (2008). A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. Angewandte Chemie International Edition, 47(25), 4703-4706. [Link]

-

ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. [Link]

-

Haruna, K., et al. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. RSC Advances, 6(72), 67794-67804. [Link]

-

Shymanovich, A. (2022). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules, 27(22), 7800. [Link]

-

Anjana, R., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 39(16), 5966-5977. [Link]

-

ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

Vaschetto, M. E., & Retamal, B. A. (1997). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 101(37), 6945-6950. [Link]

-

Semantic Scholar. (n.d.). DENSITY FUNCTIONAL STUDIES OF ANILINE AND SUBSTITUTED ANILINES. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). The p and p * molecular orbitals of aniline. The a 2 HOMO K 1 and b 1 HOMO.... ResearchGate. [Link]

-

Wikipedia. (n.d.). Gaussian (software). Wikipedia. [Link]

-